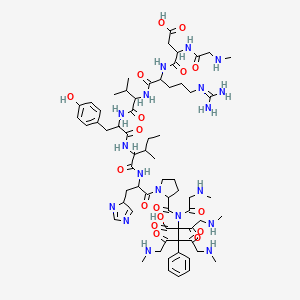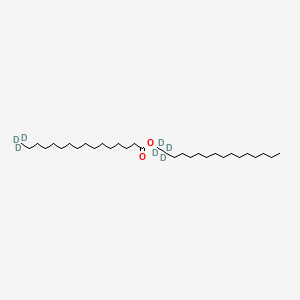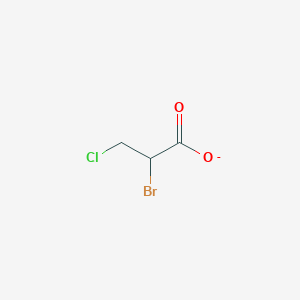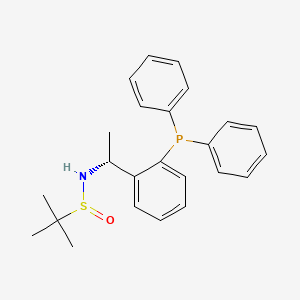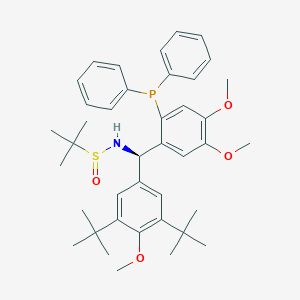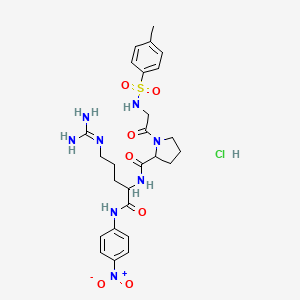
Monoethoxynonafluorocyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monoethoxynonafluorocyclohexene is a fluorinated organic compound with the molecular formula C8H5F9O . It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of nine fluorine atoms, which contribute to its high stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Monoethoxynonafluorocyclohexene can be synthesized through several methods. One common approach involves the reaction of cyclohexene with a fluorinating agent, such as nonafluoroiodobenzene , in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 25°C. The use of a solvent, such as acetonitrile, can enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorinating agents and ensure the safety of the operation. The industrial production methods are designed to maximize yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Monoethoxynonafluorocyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding fluorinated cyclohexanones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of fluorinated cyclohexanols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Major Products Formed
Oxidation: Fluorinated cyclohexanones.
Reduction: Fluorinated cyclohexanols.
Substitution: Various substituted fluorinated cyclohexenes.
Wissenschaftliche Forschungsanwendungen
Monoethoxynonafluorocyclohexene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of fluorinated polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of monoethoxynonafluorocyclohexene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of cellular pathways, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Monoethoxynonafluorocyclohexene can be compared with other fluorinated compounds, such as:
Perfluorocyclohexene: Similar in structure but lacks the ethoxy group, resulting in different reactivity and applications.
Fluorinated cyclohexanones: These compounds have similar fluorine content but differ in their functional groups, leading to distinct chemical behaviors.
Fluorinated cyclohexanols: Similar in fluorine content but differ in their hydroxyl group, affecting their solubility and reactivity.
The uniqueness of this compound lies in its combination of fluorine atoms and the ethoxy group, which imparts specific chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C8H5F9O |
|---|---|
Molekulargewicht |
288.11 g/mol |
IUPAC-Name |
3-ethoxy-1,2,3,4,4,5,5,6,6-nonafluorocyclohexene |
InChI |
InChI=1S/C8H5F9O/c1-2-18-6(13)4(10)3(9)5(11,12)7(14,15)8(6,16)17/h2H2,1H3 |
InChI-Schlüssel |
XKWHVDHJGWFHPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(C(=C(C(C(C1(F)F)(F)F)(F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


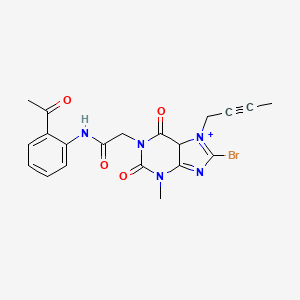


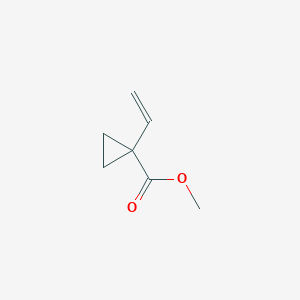
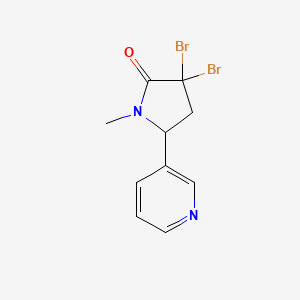

![3-(2-amino-2-phenylethyl)-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione](/img/structure/B12297879.png)
